3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione
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Overview
Description
3-[3,5-Bis(trifluoromethyl)anilino]-4-[[®-[(2R,4S,5R)-5-ethyl-1-azabicyclo[222]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as trifluoromethyl, aniline, quinoline, and cyclobutene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-Bis(trifluoromethyl)anilino]-4-[[®-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of 3,5-bis(trifluoromethyl)aniline, which is then reacted with other intermediates to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade equipment, and implementing quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-Bis(trifluoromethyl)anilino]-4-[[®-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-[3,5-Bis(trifluoromethyl)anilino]-4-[[®-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[3,5-Bis(trifluoromethyl)anilino]-4-[[®-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
6-Methoxyquinoline: A structural component of the target compound, with applications in medicinal chemistry and drug development.
Cyclobutene Derivatives: Compounds with similar cyclobutene structures, used in various chemical and industrial applications.
Uniqueness
The uniqueness of 3-[3,5-Bis(trifluoromethyl)anilino]-4-[[®-[(2R,4S,5R)-5-ethyl-1-azabicyclo[222]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione lies in its complex structure, which combines multiple functional groups and structural motifs
Properties
Molecular Formula |
C32H30F6N4O3 |
---|---|
Molecular Weight |
632.6 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C32H30F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h4-6,8,11-14,16-17,25-26,40-41H,3,7,9-10,15H2,1-2H3/t16-,17-,25+,26+/m0/s1 |
InChI Key |
OFXKFCTYZMFMJB-ZRJNXXGPSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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